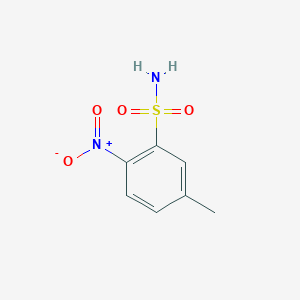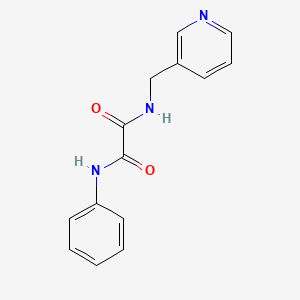![molecular formula C23H25N3OS B2798839 4-tert-butyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 361477-64-7](/img/structure/B2798839.png)
4-tert-butyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-tert-butyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C23H25N3OS and its molecular weight is 391.53. The purity is usually 95%.
BenchChem offers high-quality 4-tert-butyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-butyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticidal Activity
One significant application of similar pyrazole amide derivatives is in the field of insecticidal activity. A study highlighted the design and synthesis of new pyrazole amide derivatives, revealing that compounds like these exhibited promising insecticidal activity, particularly against Helicoverpa armigera (cotton bollworm). This indicates potential agricultural applications for controlling harmful pests (Xi-le Deng et al., 2016).
Electropolymerization and Optical Properties
Another application lies in the electropolymerization and the study of optical properties of similar compounds. Research into new benzimidazole units incorporating tert-butyl groups has shown their utility in the synthesis of donor–acceptor–donor (D–A–D) type monomers. These compounds' electrochemical and optical properties were studied, suggesting their potential use in electronic materials and devices (Ali Can Ozelcaglayan et al., 2012).
Structural Chemistry and Molecular Interactions
The structural chemistry of related compounds provides insights into their potential applications. For instance, the study of 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines showed various hydrogen-bonded structures, which could be crucial for understanding molecular interactions and designing new materials or pharmaceuticals (Juan C Castillo et al., 2009).
Synthesis of Fluoroalkyl-Substituted Compounds
The synthesis of fluoroalkyl-substituted pyrazoles, such as the tert-butyl 3-(methylamino)but-2-enoate, has been explored, demonstrating the versatility and adaptability of these compounds in creating diverse molecular structures. This has implications for pharmaceutical research and development (Rustam T. Iminov et al., 2015).
Molecular Structure and Conformation Studies
Studies on similar compounds have also focused on understanding their molecular structure and conformations, as seen in the analysis of compounds with tert-butyl groups. Such studies are fundamental in the field of crystallography and molecular modeling, aiding in the design of new drugs and materials (S. Atalay et al., 2016).
Synthesis and Characterization in Organic Chemistry
The synthesis and characterization of related compounds play a crucial role in organic chemistry, contributing to the development of new synthetic methods and compounds with potential pharmaceutical applications (Qi Zhang et al., 2022).
properties
IUPAC Name |
4-tert-butyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-15-6-5-7-18(12-15)26-21(19-13-28-14-20(19)25-26)24-22(27)16-8-10-17(11-9-16)23(2,3)4/h5-12H,13-14H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPTYGRFYVPWSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2798757.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2798762.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2798763.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2798768.png)
![(E)-3-(furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2798770.png)
![N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2798771.png)



![5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2798779.png)